molecular formula C7H14ClNO B3019405 (3R,5S)-3,5-Dimethylpiperidin-4-one;hydrochloride CAS No. 29804-18-0

(3R,5S)-3,5-Dimethylpiperidin-4-one;hydrochloride

Cat. No.: B3019405
CAS No.: 29804-18-0
M. Wt: 163.65
InChI Key: KGOSYMJHQHVVLJ-KNCHESJLSA-N
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Description

(3R,5S)-3,5-Dimethylpiperidin-4-one;hydrochloride is a chiral compound with significant importance in various fields of scientific research. This compound is characterized by its unique stereochemistry, which contributes to its distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,5S)-3,5-Dimethylpiperidin-4-one;hydrochloride typically involves the stereoselective reduction of diketones. One common method includes the use of diketoreductases, which are enzymes that catalyze the reduction of diketones to the corresponding diols with high enantioselectivity . The reaction conditions often involve the use of cofactor regeneration systems to ensure the efficient conversion of substrates.

Industrial Production Methods

In industrial settings, the production of this compound may involve biocatalytic processes that utilize recombinant enzymes. These processes are designed to be cost-effective and environmentally friendly, often employing aqueous buffer solutions and mild reaction conditions .

Chemical Reactions Analysis

Types of Reactions

(3R,5S)-3,5-Dimethylpiperidin-4-one;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be catalyzed by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions are typically catalyzed by reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups in the compound.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(3R,5S)-3,5-Dimethylpiperidin-4-one;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of fine chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of (3R,5S)-3,5-Dimethylpiperidin-4-one;hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s stereochemistry is crucial for its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3R,5S)-3,5-Dimethylpiperidin-4-one;hydrochloride is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for research and industrial use.

Properties

IUPAC Name

(3R,5S)-3,5-dimethylpiperidin-4-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO.ClH/c1-5-3-8-4-6(2)7(5)9;/h5-6,8H,3-4H2,1-2H3;1H/t5-,6+;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGOSYMJHQHVVLJ-KNCHESJLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCC(C1=O)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CNC[C@@H](C1=O)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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